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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the composition and purity
of tungsten-titanium (W-Ti) sputtering targets. It details the manufacturing processes,
analytical techniques for characterization, and the profound impact of target properties on the
resultant thin films, which are critical in various high-technology applications, including
semiconductor manufacturing and medical devices.

Tungsten-Titanium Sputtering Target: Composition
and Purity Specifications

Tungsten-titanium sputtering targets are primarily defined by their elemental composition and
the level of impurities. These two factors are critical in determining the properties of the
deposited thin films.

Composition

The most prevalent composition for W-Ti sputtering targets is a ratio of 90% tungsten to 10%
titanium by weight (W-Ti 90/10 wt%).[1][2][3][4] This specific ratio is widely utilized for its
effectiveness as a diffusion barrier and adhesion layer, particularly in separating metallization
layers from silicon substrates in microchip fabrication.[1][4] While the 90/10 wt% is standard,
other compositions, such as 80/20 wt%, are also available, and manufacturers can produce
custom proportions to meet specific application requirements.[1] In a research context,
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compositions are sometimes expressed in atomic percent, with studies exploring a range from
3.4 at. % to 22.7 at. % of titanium to investigate its effect on thin film properties.[5]

Purity

The purity of the sputtering target is paramount, as impurities can be incorporated into the thin
film, adversely affecting its electrical, optical, and mechanical properties.[6] For W-Ti targets,
purity levels typically range from 99.9% to as high as 99.999%.[3][7][8] Commercially available
targets are commonly offered at purities of 99.95%, 99.99%, and 99.995%.[2][7][9] The
selection of a specific purity level is dictated by the sensitivity of the end application to

contaminants.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for tungsten-titanium sputtering
targets.

Table 1: Common Compositions of Tungsten-Titanium Sputtering Targets

. . Composition (atomic . o
Composition (by weight) Primary Applications
percent, approx.)

Diffusion barrier and adhesion

layer in semiconductors, thin-
W-Ti 90/10 wt% W-Ti 73/27 at% film solar cells, LED

manufacturing, and tool

coatings.[1][4]

Applications requiring modified
W-Ti 80/20 wt% W-Ti 55/45 at% film properties such as
different stress or resistivity.

Tailored for specific research

Custom Compositions Varies and development or unique

manufacturing processes.

Table 2: Purity Levels and Corresponding Impurity Tolerances
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Maximum Total Impurities Common Impurity

Purity Level .
(by weight) Elements

99.9% (3N) 1000 ppm 0O, C, N, Fe, Al, Si, Mo
99.95% (3N5) 500 ppm 0O, C, N, Fe, Al, Si
99.99% (4N) 100 ppm O, C, N, Fe, Al

Trace metallic and gaseous
99.995% (4N5) 50 ppm , N

impurities.

Ultra-low levels of all other
99.999% (5N) 10 ppm elements, critical for advanced

semiconductor devices.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of W-Ti sputtering
targets and the thin films they produce.

Manufacturing of W-Ti Sputtering Targets via Powder
Metallurgy

Powder metallurgy is a common method for producing W-Ti sputtering targets, allowing for
precise control over composition and density.[1][10]

Objective: To fabricate a dense W-Ti sputtering target with a homogeneous microstructure.

Materials and Equipment:

High-purity tungsten powder (e.g., average patrticle size 1.0-2.8 um).[11]

High-purity titanium powder (e.g., average particle size 40-60 pum).[11]

Three-dimensional mixer.

Cold Isostatic Press (CIP).
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e Vacuum hot-pressing furnace or Hot Isostatic Press (HIP).
e Graphite mold.
Protocol:

o Powder Preparation: Weigh the tungsten and titanium powders according to the desired
weight ratio (e.g., 90:10).

e Mixing: Place the powders in a three-dimensional mixer and blend for 1-1.5 hours at a speed
of 40-70 rpm to ensure a homogeneous mixture.[11]

o Cold Compaction: Load the blended powder into a graphite mold. Perform Cold Isostatic
Pressing (CIP) at a pressure of approximately 379 MPa to create a "green" compact with a
density of around 85%.[3]

 Sintering/Consolidation:

o Vacuum Hot Pressing: Place the green compact into a vacuum hot-pressing furnace.
Evacuate the furnace to below 100 Pa.[12]

» Heat to 1100-1250°C at a rate of 5-10°C/min.[13]
» Simultaneously apply a pressure of 20-30 MPa.[13]
» Hold at the maximum temperature and pressure for 30-60 minutes.[13]

o Hot Isostatic Pressing (HIP): Alternatively, for higher density, place the green compact in a
HIP system. Apply a high inert gas pressure (e.g., up to 100 MPa) and a high temperature
(e.g., 1000°C) for a specified duration (e.g., 120 minutes).[11]

e Cooling: Allow the consolidated target to cool to room temperature within the furnace.

 Finishing: Machine the target to the required dimensions and surface finish.

Purity and Composition Analysis

3.2.1. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
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Objective: To quantitatively determine the elemental composition and trace impurities in the W-
Ti target.

Protocol:
e Sample Digestion:
o Accurately weigh approximately 1 gram of the W-Ti material.

o In a Teflon vessel, add a mixture of hydrochloric acid (HCI), hydrofluoric acid (HF), and
nitric acid (HNOs). A typical procedure involves 15 mL HCI, followed by 2 mL HF and 2 mL
HNOs.[7]

o Heat the mixture until the sample is completely dissolved.

o Cool the solution and dilute it to a known volume (e.g., 50 mL) with deionized water.
Further dilutions may be necessary to bring analyte concentrations within the instrument's
linear range.[7][9]

¢ Instrument Setup:
o Use an ICP-OES system equipped with an HF-resistant sample introduction system.[7]

o Setinstrument parameters such as RF power (e.g., 1150 W), nebulizer gas flow (e.g., 0.7
L/min), and pump speed (e.g., 40 rpm).[7]

o Calibration: Prepare a series of calibration standards from certified reference materials,
including a blank matrix and at least one standard with known concentrations of the analytes
of interest.[7]

o Analysis: Aspirate the digested sample solution into the plasma and measure the emission
intensities at the characteristic wavelengths for tungsten, titanium, and expected impurity
elements.

o Quantification: Determine the concentrations of the elements in the sample by comparing
their emission intensities to the calibration curve.

3.2.2. Glow Discharge Mass Spectrometry (GDMS)
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Objective: To perform a full survey analysis for trace and ultra-trace elemental impurities.
Protocol:

o Sample Preparation: The W-Ti target sample is typically cut into a pin or flat plate
configuration to act as the cathode in the glow discharge cell.[14] Minimal sample
preparation is needed, which is a key advantage of this technique.[15]

e Instrument Setup: Place the sample into the GDMS instrument's vacuum chamber.
e Analysis:
o Introduce a high-purity inert gas, typically argon, into the chamber at low pressure.
o Apply a high voltage to create a glow discharge plasma.
o Argon ions bombard the sample (cathode), sputtering atoms from its surface.[15][16]
o The sputtered neutral atoms are then ionized in the plasma.

o The ions are extracted and guided into a mass spectrometer, where they are separated by
their mass-to-charge ratio.

o Data Acquisition and Interpretation: The detector measures the ion currents for each mass,
allowing for the identification and quantification of elements from major constituents down to
parts-per-billion levels.[14]

Thin Film Deposition and Characterization

3.3.1. Magnetron Sputtering of W-Ti Thin Films
Objective: To deposit a uniform W-Ti thin film onto a substrate.
Protocol:

e Substrate Preparation: Clean the substrate (e.g., silicon wafer) to remove any surface
contaminants.

e System Preparation:
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o Mount the W-Ti sputtering target and the substrate in a magnetron sputtering system.

o Evacuate the chamber to a base pressure of less than 2 x 1073 Pa.[1]

o Deposition:

o

Introduce high-purity argon gas into the chamber, maintaining a working pressure between
1 and 10 mTorr.[17]

o

Apply RF or DC power to the target (e.g., 200-600 W).[17]

[¢]

Initiate a pre-sputtering step for approximately 90 seconds to clean the target surface.[17]

[e]

Open the shutter to begin depositing the W-Ti film onto the substrate for the desired time
to achieve the target thickness.

o Post-Deposition: Vent the chamber and remove the coated substrate.
3.3.2. X-Ray Diffraction (XRD) for Thin Film Analysis

Objective: To determine the crystal structure and preferred orientation of the deposited W-Ti
thin film.

Protocol:
e Instrument Setup: Use an X-ray diffractometer equipped for thin film analysis.
e Grazing Incidence XRD (GIXRD):

o Mount the coated substrate on the sample stage.

o Set the incident X-ray beam at a fixed, small angle to the sample surface (e.g., ~1°). This
is done to maximize the interaction of the X-rays with the thin film and minimize signal

from the underlying substrate.
o Scan the detector through a range of 28 angles.

e Data Analysis:
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o lIdentify the crystal phases present by comparing the peak positions in the resulting
diffractogram to standard diffraction patterns (e.g., from the JCPDS database).

o Analyze the relative intensities of the diffraction peaks to determine the preferred
crystallographic orientation (texture) of the film.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and
relationships in the context of W-Ti sputtering targets.
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Manufacturing and Quality Control Workflow for W-Ti Sputtering Targets
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Cold Isostatic Pressing (CIP)
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Final Machining & Cleaning

Purity Analysis (GDMS) Microstructure (SEM)

Finished W-Ti
Sputtering Target

Composition Analysis (ICP-OES)

Click to download full resolution via product page

Caption: Manufacturing and quality control workflow for W-Ti sputtering targets.
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Influence of Target Properties on Thin Film Characteristics
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Caption: Influence of target properties on thin film characteristics.
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Experimental Workflow for Thin Film Deposition and Analysis
W-Ti Sputtering Target
& Substrate

Magnetron Sputtering Deposition
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Caption: Experimental workflow for thin film deposition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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